Technical Guide: Physical Properties of 1,1-Dioxothiolan-d8
Technical Guide: Physical Properties of 1,1-Dioxothiolan-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1,1-Dioxothiolan-d8 (also known as Sulfolane-d8), a deuterated isotopologue of the polar aprotic solvent sulfolane. Due to the limited availability of direct experimental data for the deuterated compound, this document compiles known properties of non-deuterated 1,1-Dioxothiolan and extrapolates the expected properties of its d8 analogue based on established principles of isotopic effects. Detailed experimental protocols for the determination of key physical properties are also provided, alongside a conceptual framework illustrating the influence of deuteration.
Introduction to 1,1-Dioxothiolan-d8
1,1-Dioxothiolan-d8 is the perdeuterated form of 1,1-Dioxothiolan, a cyclic sulfone commonly known as sulfolane. Sulfolane is recognized for its high polarity, thermal stability, and miscibility with both water and hydrocarbons, making it a valuable solvent in various industrial and laboratory applications, including liquid-vapor extraction and as a reaction medium.[1][2] The deuterated version, where all eight hydrogen atoms are replaced by deuterium, is of particular interest in research applications such as NMR spectroscopy, where it can serve as a non-interfering solvent, and in studies investigating kinetic isotope effects.
This guide focuses on the fundamental physical characteristics of 1,1-Dioxothiolan-d8, providing a valuable resource for researchers utilizing this compound in their work.
Tabulated Physical Properties
The following table summarizes the known physical properties of 1,1-Dioxothiolan (Sulfolane) and the estimated properties for 1,1-Dioxothiolan-d8. The estimations for the deuterated compound are based on general trends observed upon deuteration of organic molecules.
| Property | 1,1-Dioxothiolan (Sulfolane) | 1,1-Dioxothiolan-d8 (Estimated) |
| Molecular Formula | C₄H₈O₂S | C₄D₈O₂S |
| Molecular Weight | 120.17 g/mol [1] | 128.22 g/mol |
| Appearance | Colorless oily liquid or solid[1][3] | Colorless oil or liquid |
| Melting Point | 27.5 °C[2][3] | Slightly different from 27.5 °C |
| Boiling Point | 285 °C[1][2][3] | > 285 °C |
| Density | 1.261 g/cm³ (at 25 °C)[2][3] | > 1.261 g/cm³ |
| Solubility | Miscible with water, acetone, benzene, ethanol, toluene.[3] | Slightly soluble in chloroform and methanol. |
Note on Estimations:
-
Melting Point: The effect of deuteration on melting point is not always predictable and can result in either an increase or decrease, though typically the change is small.
-
Boiling Point: Deuteration generally leads to a slight increase in boiling point due to stronger intermolecular forces.[4][5]
-
Density: The density of the deuterated compound is expected to be higher due to the increased mass of deuterium atoms for a similar molecular volume.[6]
Effects of Deuteration on Physical Properties
The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the physical properties of a molecule. This phenomenon, known as the kinetic isotope effect, stems from the greater mass of the deuterium nucleus.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of 1,1-Dioxothiolan-d8.
Melting Point Determination
The melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.
Methodology: Capillary Tube Method
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Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[7][8][9]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12]
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer or Graduated Cylinder Method
-
Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
-
Volume of Liquid: A known volume of the liquid is added to the container. For a pycnometer, it is filled to a calibrated mark. For a graduated cylinder, the volume is read from the graduations.
-
Mass of Container and Liquid: The mass of the container with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[13][14][15][16]
Conclusion
This technical guide has provided a detailed overview of the physical properties of 1,1-Dioxothiolan-d8. While direct experimental data for the deuterated compound is scarce, a reliable estimation of its properties has been presented based on the well-documented characteristics of its non-deuterated analogue and the established principles of isotopic effects. The inclusion of standardized experimental protocols offers a practical framework for researchers to determine these properties in a laboratory setting. This guide serves as a foundational resource for scientists and professionals in drug development and other research fields who require a thorough understanding of this important deuterated solvent.
References
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